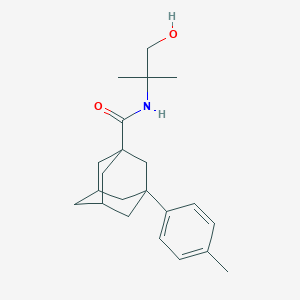![molecular formula C17H22BrNO B383766 6-bromo-4,5,5-trimethyl-N-(3-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide CAS No. 1005266-89-6](/img/structure/B383766.png)
6-bromo-4,5,5-trimethyl-N-(3-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4,5,5-trimethyl-N-(3-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide is an organic compound with the molecular formula C17H22BrNO. It is characterized by a bicyclo[2.1.1]hexane core structure, which is a rigid and strained ring system. The presence of a bromine atom, multiple methyl groups, and a carboxamide functional group attached to a phenyl ring makes this compound unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4,5,5-trimethyl-N-(3-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom into the bicyclo[2.1.1]hexane core.
Methylation: Addition of methyl groups to the core structure.
Amidation: Formation of the carboxamide group by reacting with an appropriate amine, such as 3-methylphenylamine.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient use of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-4,5,5-trimethyl-N-(3-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
6-bromo-4,5,5-trimethyl-N-(3-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-bromo-4,5,5-trimethyl-N-(3-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide: Lacks the phenyl ring, making it less complex.
4,5,5-trimethyl-N-(3-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide: Lacks the bromine atom, affecting its reactivity.
6-bromo-4,5,5-trimethyl-N-phenylbicyclo[2.1.1]hexane-1-carboxamide: Lacks the methyl group on the phenyl ring, altering its steric properties.
Uniqueness
6-bromo-4,5,5-trimethyl-N-(3-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide is unique due to the combination of its rigid bicyclo[2.1.1]hexane core, bromine atom, multiple methyl groups, and a carboxamide functional group attached to a methyl-substituted phenyl ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propiedades
IUPAC Name |
6-bromo-4,5,5-trimethyl-N-(3-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO/c1-11-6-5-7-12(10-11)19-14(20)17-9-8-16(4,13(17)18)15(17,2)3/h5-7,10,13H,8-9H2,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTXJHNIWIEXAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C23CCC(C2Br)(C3(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-(4-fluorophenyl)-2-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B383684.png)

![2-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B383688.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B383689.png)
![2-[3-[2-(dipropylamino)-2-oxoethyl]-1-adamantyl]-N,N-dipropylacetamide](/img/structure/B383690.png)
![5-[(2-Chlorobenzyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B383691.png)
![N-[4-(1-adamantyl)-2-methylphenyl]-1-[(4-tert-butylphenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B383692.png)
![Methyl 5-phenyl-2-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B383693.png)
![1-[(4-Ethyl-1-piperazinyl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B383695.png)
![Methyl 3-methyl-2-[(3,5,8-trimethyladamantanyl)carbonylamino]butanoate](/img/structure/B383699.png)

![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-adamantanecarboxamide](/img/structure/B383701.png)
![N-(4-iodophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B383703.png)
![2-(2-adamantyl)-5-(4-ethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B383706.png)
